molecular formula C8H8N4O B15347199 3-Diazenylquinoxalin-1(4H)-ol CAS No. 67452-62-4

3-Diazenylquinoxalin-1(4H)-ol

Cat. No.: B15347199
CAS No.: 67452-62-4
M. Wt: 176.18 g/mol
InChI Key: GRFQPUVMYPBPTF-UHFFFAOYSA-N
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Description

3-Diazenylquinoxalin-1(4H)-ol is a chemical compound belonging to the quinoxaline family, which consists of heterocyclic aromatic organic compounds Quinoxalines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazenylquinoxalin-1(4H)-ol typically involves the diazotization of quinoxalin-1(4H)-ol followed by the introduction of the diazenyl group. The reaction conditions usually require the use of nitrous acid (HNO2) and a suitable acid catalyst under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Diazenylquinoxalin-1(4H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinoxalinedione derivatives.

  • Reduction: Reduction reactions can produce dihydroquinoxalines or other reduced forms of the compound.

Scientific Research Applications

3-Diazenylquinoxalin-1(4H)-ol has several scientific research applications across various fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other quinoxaline derivatives, which are used in the development of new materials and catalysts.

  • Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Quinoxaline derivatives, including this compound, have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Diazenylquinoxalin-1(4H)-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline

  • Quinoxalinedione

  • Dihydroquinoxaline

  • 3,4-Dihydroquinoxalin-2-one

Properties

CAS No.

67452-62-4

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(4-hydroxy-1H-quinoxalin-2-yl)diazene

InChI

InChI=1S/C8H8N4O/c9-11-8-5-12(13)7-4-2-1-3-6(7)10-8/h1-5,9-10,13H

InChI Key

GRFQPUVMYPBPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=CN2O)N=N

Origin of Product

United States

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